3-ethyl-2-methyl-1H-indole

Organic Chemistry Oxidation Chemistry Heterocycle Stability

Reproducible autoxidation studies require isomerically pure 2,3-dialkylindole substrates; procuring the wrong positional isomer leads to divergent degradation products and invalid SAR data. 3-Ethyl-2-methyl-1H-indole (CAS 35246-18-5) is supplied with authenticated substitution pattern and QC benchmarks for reliable mechanistic research. - Distinct autoxidation profile: converts exclusively to oxidized dimer 6c, unlike 2-ethyl-3-methylindole which forms 2-acetyl-3-methylindole. - Rapid identity verification: picrate derivative melts sharply at 150-150.5°C. - Physicochemical benchmark: XLogP3 of 3.2 supports reversed-phase HPLC retention prediction and membrane permeability assays.

Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
CAS No. 35246-18-5
Cat. No. B8803004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-2-methyl-1H-indole
CAS35246-18-5
Molecular FormulaC11H13N
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCCC1=C(NC2=CC=CC=C21)C
InChIInChI=1S/C11H13N/c1-3-9-8(2)12-11-7-5-4-6-10(9)11/h4-7,12H,3H2,1-2H3
InChIKeyUTFUFZSBOJRSGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-2-methyl-1H-indole (CAS 35246-18-5): Core Physicochemical and Structural Profile for Research Procurement


3-Ethyl-2-methyl-1H-indole is a disubstituted indole derivative featuring a methyl group at the C2 position and an ethyl group at the C3 position of the indole core [1]. This substitution pattern confers a molecular weight of 159.23 g/mol, a melting point of 44.5°C, a boiling point of 296.3°C at 760 mmHg, and a computed XLogP3 of 3.2, indicating moderate lipophilicity [2]. The compound serves as a foundational scaffold in heterocyclic chemistry, with its distinct alkyl substitution pattern dictating reactivity and derivative potential .

Procurement Rationale: Why 3-Ethyl-2-methyl-1H-indole Cannot Be Interchanged with Common 2,3-Dialkylindole Analogs


Indiscriminate substitution among 2,3-dialkylindole analogs is scientifically invalid due to profound differences in autoxidation pathways and product outcomes. Studies demonstrate that 2-methyl-3-ethylindole (this compound) autoxidizes to form an oxidized dimer 6c, whereas the positional isomer 2-ethyl-3-methylindole diverges entirely, forming 2-acetyl-3-methylindole via a 3-hydroperoxyindolenine intermediate [1]. Such divergent reactivity mandates compound-specific procurement to ensure experimental reproducibility and accurate structure-activity relationship interpretation.

Quantitative Differentiation Evidence: Head-to-Head Comparisons of 3-Ethyl-2-methyl-1H-indole vs. Closest Analogs


Divergent Autoxidation Products: 3-Ethyl-2-methylindole vs. 2-Ethyl-3-methylindole

Under identical autoxidation conditions, 3-ethyl-2-methyl-1H-indole forms an oxidized dimer product 6c, whereas the positional isomer 2-ethyl-3-methylindole yields 2-acetyl-3-methylindole via a hydroperoxide intermediate [1]. This divergent outcome underscores the critical role of alkyl substitution position in dictating reaction fate.

Organic Chemistry Oxidation Chemistry Heterocycle Stability

Cobalt-Catalyzed C3 Alkylation: Synthesis of 3-Ethyl-2-methyl-1H-indole from 2-Methylindole

In a cobalt-catalyzed reductive C–H alkylation protocol using acetic acid, 3-ethyl-2-methyl-1H-indole was obtained from 2-methyl-1H-indole in 42–52% yield with Al(OTf)₃ as co-catalyst, and up to 70% yield under optimized conditions (1.75 eq. acetic acid, 30 bar H₂, 160°C) [1]. This represents a direct, non-precious metal route to this specific substitution pattern.

Catalysis C-H Activation Synthetic Methodology

Melting Point Differentiation: 3-Ethyl-2-methyl-1H-indole vs. 2-Ethyl-3-methylindole Mixture

The melting point of 3-ethyl-2-methyl-1H-indole is 44.5°C [1]. In Fischer indole synthesis, a 9.3:1 mixture of 2-ethyl-3-methylindole and 3-ethyl-2-methylindole was obtained in 95% combined yield, highlighting the regioselectivity challenge that requires pure compound isolation .

Analytical Chemistry Quality Control Purity Assessment

Picrate Derivative Characterization: Melting Point as an Identity Marker

The picrate derivative of 3-ethyl-2-methyl-1H-indole exhibits a melting point of 150-150.5°C, which is distinctly different from the picrate of 2-propylindole (148-149°C) and other indole analogs [1]. This derivatization provides a robust identity confirmation method.

Derivatization Analytical Chemistry Compound Identification

Lipophilicity Benchmark: XLogP3 of 3-Ethyl-2-methyl-1H-indole vs. Unsubstituted Indole

The computed XLogP3 for 3-ethyl-2-methyl-1H-indole is 3.2 [1], significantly higher than unsubstituted indole (XLogP3 ~2.1), reflecting enhanced lipophilicity conferred by the C2-methyl and C3-ethyl substituents. This property influences membrane permeability and chromatographic retention.

Medicinal Chemistry Physicochemical Profiling Drug Design

High-Impact Application Scenarios for 3-Ethyl-2-methyl-1H-indole Based on Verified Differential Evidence


Autoxidation and Stability Studies of 2,3-Dialkylindoles

Utilize 3-ethyl-2-methyl-1H-indole as a model substrate to investigate autoxidation mechanisms and product distributions. Its defined conversion to oxidized dimer 6c under ambient conditions provides a benchmark for studying the influence of C2-methyl/C3-ethyl substitution on oxidative degradation pathways, contrasting with 2-ethyl-3-methylindole's divergent behavior [1].

Catalytic C–H Alkylation Methodology Development

Employ 3-ethyl-2-methyl-1H-indole as a representative product target when optimizing cobalt- or ruthenium-catalyzed reductive alkylation protocols. The documented yields (42–52% baseline; up to 70% optimized) from 2-methylindole and acetic acid provide a performance benchmark against which new catalytic systems can be evaluated [1].

Analytical QC and Identity Confirmation via Derivatization

Implement picrate derivatization as a rapid, cost-effective identity test for incoming lots of 3-ethyl-2-methyl-1H-indole. The picrate melting point of 150-150.5°C serves as a definitive acceptance criterion, distinguishing it from closely related indole analogs that yield picrates with differing melting ranges [1].

Lipophilicity-Dependent Assay Design and Chromatographic Method Development

Leverage the established XLogP3 value of 3.2 to predict reversed-phase HPLC retention times and to guide solubility experiments in aqueous and organic media. This property supports the design of bioactivity assays where membrane permeability is a critical parameter, such as cell-based screening or in vitro ADME profiling [1].

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